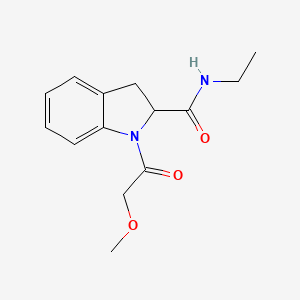

N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-1-(2-methoxyacetyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-3-15-14(18)12-8-10-6-4-5-7-11(10)16(12)13(17)9-19-2/h4-7,12H,3,8-9H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQKZHXOEUIPPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide, also known as N-ethyl-1-(2-methoxyacetyl)-2,3-dihydroindole-2-carboxamide, has been identified to primarily target the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis. Additionally, this compound has shown inhibitory activity against EGFR (epidermal growth factor receptor) and BRAF V600E , both of which are key players in cell proliferation and survival.

Mode of Action

The compound interacts with its targets by forming hydrogen bonds, which can inhibit their activity. When docked into the MmpL3 active site, it adopts a binding profile similar to the indoleamide ligand ICA38. This interaction disrupts the normal function of MmpL3, thereby inhibiting the growth of Mycobacterium tuberculosis. Similarly, it inhibits EGFR and BRAF V600E, leading to a decrease in cell proliferation.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell wall biosynthesis of Mycobacterium tuberculosis, specifically through the inhibition of MmpL3. By inhibiting EGFR and BRAF V600E, it also affects the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Biochemical Analysis

Biochemical Properties

The carboxamide moiety in N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide allows it to form hydrogen bonds with various enzymes and proteins. This interaction often results in the inhibition of the activity of these biomolecules

Biological Activity

N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the indole-2-carboxamide class, characterized by the presence of an indole ring fused with a carboxamide group. The synthesis of this compound typically involves the acylation of indoline derivatives, followed by N-ethylation, resulting in a structure conducive to various biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits potent activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. The Minimum Inhibitory Concentration (MIC) for this compound has been reported at 0.32 μM , showcasing significant efficacy as an antitubercular agent. This activity is attributed to its ability to inhibit essential bacterial processes, making it a promising candidate for further development in treating tuberculosis.

2. Antiproliferative Effects

The compound has demonstrated antiproliferative effects against various cancer cell lines, particularly glioblastoma multiforme (GBM). In studies involving the KNS42 GBM cell line, it exhibited an IC50 value of 0.84 μM . This suggests that this compound can effectively inhibit tumor growth, warranting further investigation into its potential as an anticancer therapeutic.

3. EGFR Inhibition

This compound has also been evaluated for its inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cancer progression. The compound showed an IC50 value of 71 ± 0.6 nM , indicating strong inhibitory activity comparable to established EGFR inhibitors like erlotinib. This positions it as a potential candidate for targeted cancer therapies.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Bacterial Growth : By targeting specific pathways in M. tuberculosis, the compound disrupts essential functions necessary for bacterial survival and replication.

- Cytotoxicity in Cancer Cells : The compound may induce apoptosis in cancer cells through mechanisms involving EGFR signaling pathways, thereby inhibiting tumor growth and proliferation.

Case Studies

Several studies have highlighted the effectiveness of this compound across different biological contexts:

| Study Focus | Findings | Reference |

|---|---|---|

| Antitubercular Activity | MIC = 0.32 μM against M. tuberculosis | |

| Antiproliferative Activity | IC50 = 0.84 μM against KNS42 GBM cells | |

| EGFR Inhibition | IC50 = 71 ± 0.6 nM |

Scientific Research Applications

Anticancer Applications

Antiproliferative Activity Against Glioblastoma Multiforme

N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide has shown significant antiproliferative activity against pediatric brain tumor cells, specifically glioblastoma multiforme (GBM). In vitro studies demonstrated an IC50 value of 0.84 μM against the KNS42 GBM cell line, indicating effective inhibition of cell growth.

| Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| KNS42 (GBM) | 0.84 |

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The compound also exhibits high inhibitory activity against EGFR, a critical target in various cancers. The IC50 value for EGFR inhibition was found to be 71 ± 0.6 nM , comparable to the reference drug erlotinib.

| Target | IC50 Value (nM) | Reference |

|---|---|---|

| EGFR | 71 ± 0.6 |

Antitubercular Activity

The compound has been evaluated for its potential as an antitubercular agent, showing significant activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 0.32 μM against the drug-sensitive H37Rv strain.

| Pathogen | MIC (μM) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.32 |

Neuroprotective Properties

In neuropharmacology, this compound has been studied for its neuroprotective effects against neurotoxic agents in neuronal cell cultures. This suggests potential therapeutic benefits for neurodegenerative diseases.

Diabetes Management

The compound has been investigated for its role in managing diabetes, particularly its effects on blood glucose levels. Studies on diabetic animal models revealed improved glucose regulation and increased insulin sensitivity, indicating its utility in diabetes management.

Antiviral Activity

Research has also explored the compound's potential to inhibit HIV-1 replication. In vitro assays demonstrated promising inhibitory activity, suggesting it could serve as a component in antiretroviral therapy.

Cardiovascular Applications

The ability of this compound to inhibit the renin enzyme has implications for treating hypertension and related cardiovascular diseases. In vitro tests showed effective inhibition of renin activity, indicating potential therapeutic applications in cardiovascular health.

Additional Therapeutic Areas

The compound has been evaluated for various other applications:

- Angiogenesis Inhibition: It showed promising results against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in anti-angiogenic cancer therapies.

- Multi-target Kinase Inhibition: In silico docking studies indicated that the compound could act as a multi-target kinase inhibitor, broadening its potential applications in cancer treatment.

Chemical Reactions Analysis

Synthetic Pathways and Key Intermediate Reactions

The synthesis of N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide likely involves multi-step functionalization of the indoline scaffold:

Indoline Ring Formation

Indoline precursors are typically synthesized via cyclization reactions. For example:

- Buchwald-Hartwig Amination : Palladium-catalyzed coupling of aryl halides with amines forms the indoline core .

- Hemetsberger-Knittel Indole Synthesis : Thermolytic cyclization of azidocinnamates yields indole intermediates, which can be reduced to indolines .

Functionalization at N1

The methoxyacetyl group is introduced via N-acylation :

- Reagents : 2-Methoxyacetyl chloride reacts with the indoline nitrogen under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

- Yield : ~70–85% (based on analogous N-acylations of indoline-2-carboxamides) .

Carboxamide Formation at C2

The ethyl carboxamide is installed via amide coupling :

- Method : EDCI/HOBt-mediated coupling of indoline-2-carboxylic acid with ethylamine .

- Conditions : Dry DMF or acetonitrile, room temperature .

Hydrolysis and Degradation Reactions

The compound’s ester and amide bonds are susceptible to hydrolysis:

Mechanistic Insights :

- Acidic hydrolysis of the methoxyacetyl group proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

- Alkaline amide cleavage involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .

Alkylation and Acylation at the Indoline Nitrogen

The secondary amine in indoline participates in further derivatization:

N-Alkylation

- Reagents : Alkyl halides (e.g., methyl iodide) in the presence of NaH or K₂CO₃ .

- Outcome : Substitution of the methoxyacetyl group with alkyl chains (e.g., methyl, benzyl) .

N-Acylation

- Reagents : Acyl chlorides (e.g., acetyl chloride) under Schotten-Baumann conditions .

- Yield : 60–75% for bulkier acyl groups .

Example :

Oxidation and Aromaticity Modulation

The indoline ring can undergo oxidation to form indole derivatives:

- Oxidizing Agents : I₂/DMSO, DDQ, or MnO₂ .

- Products : Indole-2-carboxamide analogs with restored aromaticity .

Key Data :

- I₂/DMSO selectively oxidizes tetrahydroindole-diones to 4-hydroxyisatins .

- MnO₂ in CHCl₃ achieves full aromatization with >90% efficiency .

Stability Under Pharmacological Conditions

Studies on related indoline-2-carboxamides reveal:

- Plasma Stability : t₁/₂ > 8h in human plasma (pH 7.4, 37°C) .

- CYP450 Metabolism : Demethylation of the methoxy group by CYP3A4/5 isoforms .

Toxicity and Byproduct Formation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and synthetic differences between N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide and related compounds:

Key Observations:

- Substituent Effects : The 2-methoxyacetyl group introduces both electron-donating (methoxy) and polar (acetyl) functionalities, contrasting with simpler substituents like 4-methoxy or benzoylphenyl groups in indole analogues. This may influence solubility, metabolic stability, and target affinity .

- Indole analogues often employ HATU or BOP coupling reagents, with yields ranging from 69% to 70% .

Physicochemical and Pharmacological Comparisons

Solubility and Stability:

- The methoxyacetyl group in the target compound likely enhances hydrophilicity compared to N-benzoylphenyl or methyl ester derivatives, which are more lipophilic .

- Indoline derivatives generally exhibit greater stability under acidic conditions due to reduced aromaticity, whereas indole carboxamides may undergo oxidative degradation .

Pharmacological Data (Inferred):

- Indole-2-carboxamides (e.g., N-benzoylphenyl derivatives) have been evaluated for CNS activity, though specific data for the target compound are unavailable .

Q & A

Q. What are the key synthetic routes for N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide, and how are reaction conditions optimized?

The synthesis of indoline-2-carboxamide derivatives typically involves amide bond formation between an indoline-2-carboxylic acid precursor and an amine. For example, similar compounds are synthesized via coupling reactions using reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF, achieving yields up to 98% under mild conditions . Optimization focuses on solvent choice (e.g., dichloromethane for AlCl3-mediated reactions) and temperature control to minimize by-products, as seen in methods yielding 30–98% depending on substituent reactivity .

Q. How is the structural identity of this compound confirmed?

Q. How do structural modifications (e.g., methoxyacetyl vs. adamantyl groups) influence biological activity?

Structure-activity relationship (SAR) studies reveal that substituents like methoxyacetyl enhance solubility and target selectivity compared to hydrophobic groups (e.g., adamantyl). For example, methoxyacetyl-containing analogs show improved interaction with hydrophilic binding pockets in enzymes, whereas adamantyl groups favor lipid-rich environments . Modifications at the indoline nitrogen (e.g., ethyl vs. benzyl) further modulate pharmacokinetic properties, as evidenced by IC50 variations in receptor-binding assays .

Q. What analytical strategies resolve contradictions in synthetic yield data (e.g., 30% vs. 98% yields)?

Discrepancies in yields arise from competing side reactions (e.g., hydrolysis of acid chlorides) or steric hindrance. High-throughput screening and continuous flow reactors improve reproducibility for low-yield reactions (e.g., 30% in method B for N-(3-chlorobenzoyl) derivatives) by enhancing mixing and temperature control . Parallel monitoring via TLC and HPLC identifies intermediates, enabling real-time adjustments .

Q. What is the hypothesized mechanism of action for this compound?

The compound likely interacts with enzymatic or receptor targets via its carboxamide and methoxyacetyl groups. Similar indole-2-carboxamides act as allosteric modulators of CB1 receptors or inhibitors of mycobacterial enzymes, with binding affinity confirmed via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) . Molecular docking studies suggest the methoxyacetyl group hydrogen-bonds with catalytic residues, while the indoline core occupies hydrophobic pockets .

Q. How can derivatives be rationally designed to improve metabolic stability?

Strategies include:

- Functional group replacement : Substituting methoxyacetyl with bioisosteres (e.g., tetrazole) to resist hydrolysis .

- Side-chain optimization : Introducing polar groups (e.g., hydroxyl) to enhance water solubility without compromising target binding .

- In silico modeling : Using DFT or molecular dynamics to predict metabolic hotspots (e.g., CYP450 oxidation sites) .

Methodological Considerations

- Synthetic Protocols : Prioritize method A (amide coupling) for high yields, reserving method B (acid chloride activation) for sterically unhindered substrates .

- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare retention times in HPLC with authentic standards .

- Biological Assays : Use orthogonal assays (e.g., SPR and ITC) to confirm target engagement and rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.